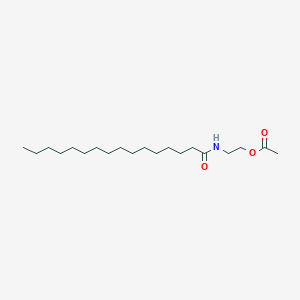
1-Methyl-2,4-diisopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene, where the benzene ring is substituted with one methyl group and two isopropyl groups at the 2 and 4 positions . This compound is a colorless liquid that is immiscible in water and has a distinct aromatic odor.
Méthodes De Préparation
1-Methyl-2,4-diisopropylbenzene can be synthesized through the alkylation of toluene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction typically proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)(\text{CH}(\text{CH}_3)_2)_2 ]
In industrial settings, this compound can also be produced through transalkylation reactions, where triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .
Analyse Des Réactions Chimiques
1-Methyl-2,4-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Methyl-2,4-diisopropylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds, including dihydroxylbenzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used as a solvent and a diluent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,4-diisopropylbenzene involves its interaction with molecular targets and pathways within chemical reactions. The compound’s aromatic ring and substituents play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in polymerization or pharmaceutical applications .
Comparaison Avec Des Composés Similaires
1-Methyl-2,4-diisopropylbenzene can be compared with other diisopropylbenzene isomers, such as:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
These compounds share similar chemical properties but differ in the positions of the isopropyl groups on the benzene ring. The unique positioning of the methyl and isopropyl groups in this compound gives it distinct reactivity and applications .
Propriétés
Numéro CAS |
1460-98-6 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
1-methyl-2,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H20/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h6-10H,1-5H3 |
Clé InChI |
LDBOQVVHBQWYRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




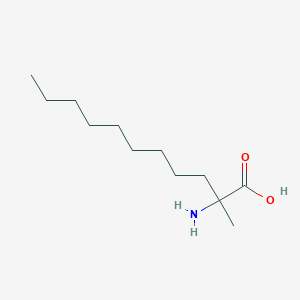
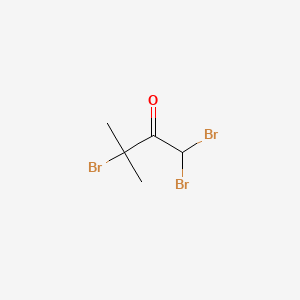
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
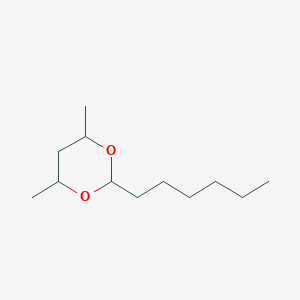
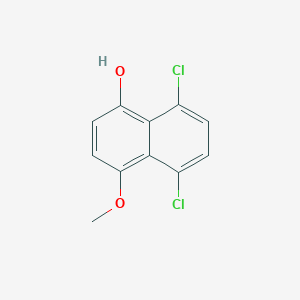
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
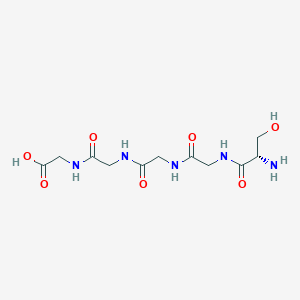


![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
